molecular formula C8H17BrO B8494647 1-Bromo-2-ethoxyhexane CAS No. 73694-79-8

1-Bromo-2-ethoxyhexane

Cat. No.: B8494647
CAS No.: 73694-79-8
M. Wt: 209.12 g/mol
InChI Key: KOEFIHVWBUUZES-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3-methylhexane (C$$9$$H$${19}$$BrO)

This analogue introduces a methyl branch at C3, increasing steric hindrance. The SMILES CCCC(C)C(CBr)OCC reflects this branching, which raises the boiling point by ~15°C compared to the unbranched parent compound due to reduced molecular symmetry.

1-Bromo-2-ethoxyethane (C$$4$$H$$9$$BrO)

A shorter-chain variant (CAS 592-55-2) with a four-carbon backbone. Its reduced hydrophobicity decreases the octanol-water partition coefficient ($$ \log P $$) by 1.2 units relative to this compound.

1-Bromo-2-ethylhexane (C$$8$$H$${17}$$Br)

Replacing the ethoxy group with an ethyl moiety (CAS 18908-66-2) eliminates ether oxygen, reducing polarity. This results in a lower boiling point (156°C vs. ~180°C for this compound) and increased lipophilicity.

Property This compound 1-Bromo-2-ethylhexane
Molecular Weight 209.12 g/mol 193.13 g/mol
Boiling Point ~180°C 156°C
$$\log P$$ 2.8 3.5
Dipole Moment 2.1 D 1.6 D

Properties

CAS No.

73694-79-8

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2-ethoxyhexane

InChI

InChI=1S/C8H17BrO/c1-3-5-6-8(7-9)10-4-2/h8H,3-7H2,1-2H3

InChI Key

KOEFIHVWBUUZES-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CBr)OCC

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound features a hexane chain (CH3(CH2)4CH2\text{CH}_3(\text{CH}_2)_4\text{CH}_2-) with an ethoxy group (OCH2CH3-\text{OCH}_2\text{CH}_3) at the second carbon and a bromine atom at the first carbon. This configuration is represented by the SMILES notation CCCCC(CBr)OCC\text{CCCCC(CBr)OCC} and the InChIKey KOEFIHVWBUUZES-UHFFFAOYSA-N\text{KOEFIHVWBUUZES-UHFFFAOYSA-N}. The primary carbon bearing the bromine atom makes it highly reactive toward nucleophilic substitution (SN2\text{S}_\text{N}2), while the ethoxy group introduces steric and electronic effects that influence reaction pathways.

Key Physical Properties

While experimental data for this compound are limited, analogous brominated ethers exhibit densities near 1.36g/mL1.36 \, \text{g/mL} and boiling points ranging from 156C156^\circ \text{C} to 200C200^\circ \text{C}. The compound is sparingly soluble in water but miscible with organic solvents like toluene and diethyl ether.

Synthesis Methodologies

Williamson Ether Synthesis

The Williamson ether synthesis is the most widely documented method for preparing this compound. This SN2\text{S}_\text{N}2 reaction involves the displacement of a bromide ion by an alkoxide nucleophile.

Reaction Setup

  • Alkoxide Source : Sodium ethoxide (NaOEt\text{NaOEt}) or potassium ethoxide (KOEt\text{KOEt}) generated in situ from ethanol and a strong base (e.g., NaH\text{NaH}).

  • Alkyl Halide : 1,2-Dibromohexane (BrCH2(CH2)4CH2Br\text{BrCH}_2(\text{CH}_2)_4\text{CH}_2\text{Br}) serves as the electrophile.

  • Solvent : Anhydrous toluene or tetrahydrofuran (THF) to stabilize the alkoxide and prevent hydrolysis.

Mechanistic Pathway

The ethoxide ion (EtO\text{EtO}^-) attacks the primary carbon of 1,2-dibromohexane, displacing one bromide ion to form this compound (Figure 1):

EtO+BrCH2(CH2)4CH2BrEtOCH2(CH2)4CH2Br+Br\text{EtO}^- + \text{BrCH}2(\text{CH}2)4\text{CH}2\text{Br} \rightarrow \text{EtOCH}2(\text{CH}2)4\text{CH}2\text{Br} + \text{Br}^-

Optimization Notes :

  • Temperature : Reactions are typically conducted at 6080C60–80^\circ \text{C} to enhance kinetics while minimizing elimination.

  • Base Selection : K2CO3\text{K}_2\text{CO}_3 in toluene under reflux yields >75%>75\% purity, as carbonate bases reduce side reactions compared to hydroxides.

Limitations

  • Secondary alkyl halides (e.g., 2-bromohexane) favor elimination over substitution, necessitating primary halides.

  • Competing hydrolysis occurs if moisture is present, requiring strict anhydrous conditions.

Bromination of 2-Ethoxyhexanol

Direct bromination of 2-ethoxyhexanol (HOCH2(CH2)3CH(OEt)CH3\text{HOCH}_2(\text{CH}_2)_3\text{CH}(\text{OEt})\text{CH}_3) using phosphorus tribromide (PBr3\text{PBr}_3) offers a high-yield alternative.

Procedure

  • Reactants : 2-Ethoxyhexanol (15.6mmol15.6 \, \text{mmol}) and PBr3\text{PBr}_3 (7.8mmol7.8 \, \text{mmol}) in anhydrous diethyl ether.

  • Conditions : The mixture is stirred at 0C0^\circ \text{C} for 10min10 \, \text{min}, warmed to room temperature for 14hr14 \, \text{hr}, and then heated to 90C90^\circ \text{C} for 1hr1 \, \text{hr}.

Reaction Equation

3HOCH2(CH2)3CH(OEt)CH3+PBr33BrCH2(CH2)3CH(OEt)CH3+H3PO33 \, \text{HOCH}2(\text{CH}2)3\text{CH}(\text{OEt})\text{CH}3 + \text{PBr}3 \rightarrow 3 \, \text{BrCH}2(\text{CH}2)3\text{CH}(\text{OEt})\text{CH}3 + \text{H}3\text{PO}_3

Yield : 8085%80–85\% after extraction and distillation.

Advantages

  • Avoids the need for alkoxide precursors, simplifying the workflow.

  • Suitable for sterically hindered alcohols due to PBr3\text{PBr}_3’s high reactivity.

Potassium Carbonate-Promoted Etherification

A modified Williamson approach using K2CO3\text{K}_2\text{CO}_3 as a mild base has been adapted for brominated ethers.

Protocol

  • Substrates : 1-Bromo-2-hexanol (HOCH2(CH2)4CH2Br\text{HOCH}_2(\text{CH}_2)_4\text{CH}_2\text{Br}) and ethyl bromide (EtBr\text{EtBr}).

  • Conditions : Reflux in toluene with K2CO3\text{K}_2\text{CO}_3 (2equiv2 \, \text{equiv}) for 1224hr12–24 \, \text{hr}.

Mechanism

K2CO3\text{K}_2\text{CO}_3 deprotonates the alcohol to form a transient alkoxide, which displaces bromide from EtBr\text{EtBr}:

HOCH2(CH2)4CH2Br+EtBrK2CO3EtOCH2(CH2)4CH2Br+KBr+CO2+H2O\text{HOCH}2(\text{CH}2)4\text{CH}2\text{Br} + \text{EtBr} \xrightarrow{\text{K}2\text{CO}3} \text{EtOCH}2(\text{CH}2)4\text{CH}2\text{Br} + \text{KBr} + \text{CO}2 + \text{H}2\text{O}

Efficiency : Yields 6570%65–70\% with reduced side-product formation compared to stronger bases.

Comparative Analysis of Methods

Method Yield Conditions Advantages Disadvantages
Williamson Synthesis75–80%Anhydrous, 6080C60–80^\circ \text{C}High purity; scalableSensitive to moisture and halide type
PBr3\text{PBr}_3 Bromination80–85%090C0–90^\circ \text{C}, anhydrousWorks for hindered alcoholsRequires corrosive PBr3\text{PBr}_3
K2CO3\text{K}_2\text{CO}_3-Promoted65–70%Reflux in tolueneMild conditions; fewer side reactionsLonger reaction times

Side Reactions and Byproducts

Elimination Pathways

Under basic or high-temperature conditions, this compound may undergo dehydrohalogenation to form 1-ethoxy-1-hexene:

BrCH2(CH2)3CH(OEt)CH3BaseCH2=CH(CH2)3CH(OEt)CH3+HBr\text{BrCH}2(\text{CH}2)3\text{CH}(\text{OEt})\text{CH}3 \xrightarrow{\text{Base}} \text{CH}2=\text{CH}(\text{CH}2)3\text{CH}(\text{OEt})\text{CH}3 + \text{HBr}

Mitigation : Use weak bases (e.g., K2CO3\text{K}_2\text{CO}_3) and control reaction temperatures below 80C80^\circ \text{C}.

Hydrolysis

Residual moisture leads to hydrolysis, yielding 2-ethoxyhexanol:

BrCH2(CH2)3CH(OEt)CH3+H2OHOCH2(CH2)3CH(OEt)CH3+HBr\text{BrCH}2(\text{CH}2)3\text{CH}(\text{OEt})\text{CH}3 + \text{H}2\text{O} \rightarrow \text{HOCH}2(\text{CH}2)3\text{CH}(\text{OEt})\text{CH}_3 + \text{HBr}

Prevention : Employ molecular sieves or anhydrous solvents.

Applications and Derivatives

This compound is a precursor to acetylenes (e.g., n-butylacetylene) via dehydrohalogenation with sodium in liquid ammonia. It also participates in cross-coupling reactions to form complex ethers and pharmaceuticals.

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